2-methyl-N'-[(1E)-1-phenylethylidene]furan-3-carbohydrazide
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Overview
Description
2-METHYL-N’-(1-PHENYLETHYLIDENE)-3-FUROHYDRAZIDE is an organic compound with a complex structure that includes a furan ring, a hydrazide group, and a phenylethylidene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-METHYL-N’-(1-PHENYLETHYLIDENE)-3-FUROHYDRAZIDE typically involves the condensation of 2-methylfuran-3-carbohydrazide with acetophenone under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is refluxed for several hours to ensure complete reaction. The product is then purified by recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
While specific industrial production methods for 2-METHYL-N’-(1-PHENYLETHYLIDENE)-3-FUROHYDRAZIDE are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and minimize production costs. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
2-METHYL-N’-(1-PHENYLETHYLIDENE)-3-FUROHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the hydrazide group to an amine or other reduced forms.
Substitution: The furan ring and phenylethylidene moiety can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furan oxides, while reduction could produce amines. Substitution reactions can lead to a variety of substituted derivatives with different functional groups.
Scientific Research Applications
2-METHYL-N’-(1-PHENYLETHYLIDENE)-3-FUROHYDRAZIDE has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development.
Medicine: Research into its pharmacological properties could lead to new therapeutic agents.
Industry: It may be used in the development of new materials or as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 2-METHYL-N’-(1-PHENYLETHYLIDENE)-3-FUROHYDRAZIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies on its binding affinity, specificity, and downstream signaling pathways are necessary to fully understand its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-N’-(1-phenylethylidene)-2-propanesulfinamide
- 4-Hydroxy-N’-(1-phenylethylidene)-2H-benzo[e][1,2]thiazine-3-carbohydrazide 1,1-dioxide
Uniqueness
2-METHYL-N’-(1-PHENYLETHYLIDENE)-3-FUROHYDRAZIDE is unique due to its specific combination of functional groups and structural features. The presence of the furan ring and hydrazide group provides distinct reactivity and potential biological activity compared to similar compounds. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Properties
Molecular Formula |
C14H14N2O2 |
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Molecular Weight |
242.27 g/mol |
IUPAC Name |
2-methyl-N-[(E)-1-phenylethylideneamino]furan-3-carboxamide |
InChI |
InChI=1S/C14H14N2O2/c1-10(12-6-4-3-5-7-12)15-16-14(17)13-8-9-18-11(13)2/h3-9H,1-2H3,(H,16,17)/b15-10+ |
InChI Key |
XXDOALYLCLZHBY-XNTDXEJSSA-N |
Isomeric SMILES |
CC1=C(C=CO1)C(=O)N/N=C(\C)/C2=CC=CC=C2 |
Canonical SMILES |
CC1=C(C=CO1)C(=O)NN=C(C)C2=CC=CC=C2 |
solubility |
33.9 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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